Lyoniside

Vue d'ensemble

Description

Lyoniside is a novel drug that has recently been developed to treat various neurological diseases. It is a synthetic small molecule that has been shown to have a wide range of therapeutic effects, including neuroprotection, neuroregeneration, and neurorestoration.

Applications De Recherche Scientifique

Biosynthèse des lignanes syringyl et des lignanes tétrahydronaphtalène

Lyoniside est un lignane syringyl typique, ainsi qu'un lignane tétrahydronaphtalène présent dans Lyonia ovalifolia var. elliptica . Les étapes menant à la biosynthèse des lignanes syringyl et des lignanes tétrahydronaphtalène et naphtalène, en particulier la formation de la liaison C2–C7′, n'ont pas été élucidées .

Stéréochimie des lignanes

La stéréochimie (composition énantiomérique et configuration absolue) des lignanes isolées a été déterminée comme étant (±)-syringarésinol, (8S,8′S)-(−)-5,5′-diméthoxylariciresinol [excès énantiomérique (e.e.) de 46 %], (8S,8′S)-( +)-5,5′-diméthoxysecoisolariciresinol (91 % e.e.) et (8R,8′R)-(+)-lyonirésinol (42 % e.e.) .

Isolement à partir d'extraits d'éthanol

Le this compound (9-O- -D-xylopyranosyl(+)lyonirésinol) a été obtenu à partir d'extraits d'éthanol de rhizomes et de tiges de myrtille (Vaccinium myrtillus L.) .

Mécanisme D'action

Target of Action

Lyoniside, a lignan glycoside, primarily targets promastigotes and intracellular amastigotes . These are different developmental stages of the parasite Leishmania donovani, which causes the disease leishmaniasis . This compound also exerts an inhibitory effect on the germination and growth of Pinus sylvestris .

Mode of Action

This compound interacts with its targets by exhibiting cytotoxic effects . It effectively kills L. donovani amastigotes inside macrophages in vitro . The compound’s interaction with its targets leads to significant changes, including the death of the parasites .

Biochemical Pathways

It is known that this compound and saracoside, another lignan glycoside, demonstrate strong anti-leishmanial efficacies . This suggests that these compounds may affect the biochemical pathways related to the survival and replication of L. donovani parasites.

Pharmacokinetics

It is known that this compound is a natural product isolated from the stem barks ofCanarium bengalense . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the death of L. donovani amastigotes, both in vitro and in a BALB/c mice model of leishmaniasis . This leads to a reduction in the parasite burden, demonstrating the compound’s potential as an anti-leishmanial candidate .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It is known that this compound is isolated from the stem barks of Canarium bengalense , suggesting that the compound may be influenced by the plant’s growth conditions

Analyse Biochimique

Biochemical Properties

Lyoniside plays a significant role in biochemical reactions due to its antioxidant and antifungal activities. It exhibits radical scavenging properties with an IC50 value of 23 micrograms per milliliter in the 2,2-diphenyl-1-picrylhydrazyl assay . This compound interacts with various enzymes and proteins, including topoisomerase IB of Leishmania donovani, where it inhibits the enzyme’s catalytic activities in a non-competitive manner . This interaction stabilizes the cleavage complex formation and inhibits the religation of the cleaved strand, leading to cytotoxic effects on the parasite .

Cellular Effects

This compound has been shown to exert cytotoxic effects on promastigotes and intracellular amastigotes of Leishmania donovani . The protein-DNA complex formation induced by this compound leads to double-strand breaks in DNA, triggering apoptosis-like cell death in the parasite . Additionally, this compound has been observed to produce nitric oxide and reactive oxygen species, resulting in the clearance of liver and splenic parasite burden in infected mice . These effects highlight this compound’s potential as an anti-leishmanial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with topoisomerase IB of Leishmania donovani. This compound inhibits the enzyme’s catalytic activities by stabilizing the cleavage complex formation and preventing the religation of the cleaved strand . This interaction leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis-like cell death in the parasite . This compound’s ability to produce nitric oxide and reactive oxygen species further contributes to its cytotoxic effects on the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and significant biological activity over time. Seasonal fluctuations in the content of this compound in bilberry rhizomes and stems have been observed, with the highest levels occurring during the winter and decreasing in the spring . In vitro studies have shown that this compound maintains its antioxidant, allelopathic, and antifungal activities over time, indicating its potential for long-term use in various applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in killing Leishmania donovani amastigotes inside macrophages in vitro and in vivo . Treatment with this compound in BALB/c mice model of leishmaniasis demonstrated strong anti-leishmanial efficacies, with almost complete clearance of liver and splenic parasite burden . The dosage must be carefully controlled to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its antioxidant and antifungal activities. It interacts with enzymes such as topoisomerase IB of Leishmania donovani, inhibiting its catalytic activities and stabilizing the cleavage complex formation . The metabolic pathways of this compound also involve the production of nitric oxide and reactive oxygen species, contributing to its cytotoxic effects on the parasite .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. Its ability to produce nitric oxide and reactive oxygen species suggests that it may be involved in redox signaling pathways, influencing its localization and accumulation within cells

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and its ability to produce reactive oxygen species. This compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with topoisomerase IB and induces double-strand breaks in DNA . This localization is crucial for its cytotoxic effects on Leishmania donovani and its potential as an anti-leishmanial agent.

Propriétés

IUPAC Name |

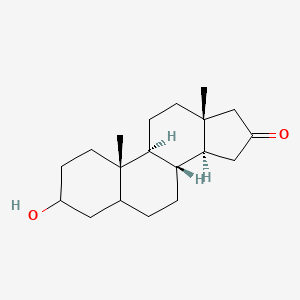

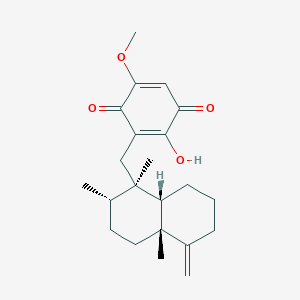

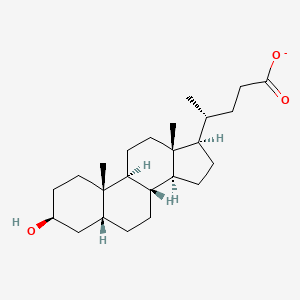

(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-VEKSOEEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318597 | |

| Record name | Lyoniside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34425-25-7 | |

| Record name | Lyoniside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34425-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lyoniside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Lyoniside?

A1: this compound is an aryl tetralin lignan glycoside commonly found in various plant species. It is often found alongside other lignans and is known for exhibiting various pharmacological activities.

Q2: From which plants can this compound be isolated?

A2: this compound has been isolated from a variety of plants, including Saraca asoca, Tilia amurensis, Rumex hastatus, Vaccinium corymbosum, Cissus repens, Lagerstroemia balansae, Rhododendron primulaeflorum, Craibiodendron henryi, Saraca indica, Yua thomsonii, Rhododendron mucronulatum, Ulmus pumila, Rhododendron lepidotum, Rhododendren anthopogonoides, Indigofera stachyoides, Ampelopsis brevipedunculata, Altingia chinensis, and Crataegus pinnatifida [, , , , , , , , , , , , , , , , , ].

Q3: What is the traditional use of plants containing this compound?

A3: Plants rich in this compound, such as Saraca asoca, have been traditionally used in systems of medicine like Ayurveda to address women’s health issues, including menstrual disorders [, ].

Q4: What are some extraction methods used to obtain this compound?

A4: Traditional extraction methods like decoction have been used to obtain this compound []. Research has also explored more efficient techniques like microwave-assisted extraction to maximize yield [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C28H36O13, and its molecular weight is 580.57 g/mol [].

Q6: Are there any spectroscopic data available for identifying this compound?

A6: Yes, researchers commonly use techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the identity and purity of isolated this compound [, , ].

Q7: Can this compound be biotransformed?

A7: Yes, this compound can be biotransformed into its aglycone, Lyoniresinol. A study demonstrated this conversion using Woodfordia fruticosa flowers [, ].

Q8: How is this compound content typically analyzed?

A8: Several methods are employed, including High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) often coupled with UV detection [, ]. These techniques allow for the quantification of this compound in plant extracts.

Q9: What are some of the potential pharmacological activities of this compound?

A9: Research suggests that this compound may possess neuroprotective, anti-inflammatory, and DNA Topoisomerase IB inhibitory activities [, , ]. Further studies are needed to fully understand these effects.

Q10: Has this compound demonstrated neuroprotective effects?

A10: Yes, a study showed that this compound, along with other compounds from Tilia amurensis, exhibited neuroprotective activity against glutamate-induced oxidative stress in HT22 cells, a model for neuronal cell death [].

Q11: What is the significance of this compound's DNA Topoisomerase IB inhibitory activity?

A11: DNA Topoisomerase IB is an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can disrupt these processes and has implications in cancer research. This compound, isolated from Saraca indica, demonstrated the potential to inhibit this enzyme [].

Q12: Is there any information on the structure-activity relationship (SAR) of this compound?

A12: While specific SAR studies focusing on this compound are limited in the provided research, the presence of the aglycone, Lyoniresinol, after biotransformation suggests that the glycoside moiety might play a role in its bioavailability or metabolism [, ]. More focused research is needed to understand the impact of structural modifications on its activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1256177.png)

![[(1R,3E,6R,7E,9S,11E,13R,14S,16S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-trien-6-yl] acetate](/img/structure/B1256186.png)

![(4R,4aR,7S,7aR,12bS)-10-iodo-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol](/img/structure/B1256189.png)

![(8R,9S,10R,13R,14R)-14,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1256190.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B1256194.png)

![1-[2-(Hydroxymethyl)-1,3-oxathiolane-5-yl]-5-fluorouracil](/img/structure/B1256195.png)